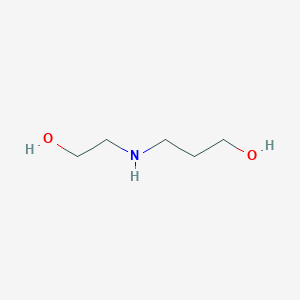

3-((2-Hydroxyethyl)amino)propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c7-4-1-2-6-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPJFPROEPHIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172948 | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19344-29-7 | |

| Record name | 3-[(2-Hydroxyethyl)amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19344-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019344297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-hydroxyethyl)amino]propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-((2-Hydroxyethyl)amino)propanol CAS number 19344-29-7

CAS Number: 19344-29-7

Disclaimer: This document summarizes publicly available information for 3-((2-Hydroxyethyl)amino)propanol. The scientific literature and public databases lack in-depth studies regarding its specific applications in drug development, established biological signaling pathways, or detailed experimental protocols. The information provided should be used for research and development purposes only and handled by technically qualified individuals.[1]

Chemical and Physical Properties

This compound is a chemical compound with both amine and hydroxyl functional groups.[2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 119.16 g/mol | [3][4][5] |

| IUPAC Name | 3-(2-hydroxyethylamino)propan-1-ol | [4] |

| Synonyms | 3-((2-Hydroxyethyl)amino)-1-propanol, N-(2-hydroxyethyl)-3-amino-1-propanol, 2-(3-hydroxypropylamino)ethanol | [4] |

| Density | 1.037 g/cm³ | [3] |

| Boiling Point | 259.4 °C at 760 mmHg | [3] |

| Flash Point | 137.9 °C | [3] |

| Vapor Pressure | 0.0019 mmHg at 25 °C | [3] |

| Refractive Index | 1.466 | [3] |

| Purity Specification | Typically ≥98% | [1] |

Applications and Research Context

Publicly available information on the specific applications of this compound is limited. It is primarily categorized as a chemical intermediate for organic synthesis. Due to its bifunctional nature (containing both amine and hydroxyl groups), it holds potential for use in the synthesis of a variety of other molecules.

General applications for similar amino alcohols include:

-

Chemical Synthesis: Acting as a foundational building block for more complex molecules, such as dyes, surfactants, and corrosion inhibitors.[2]

-

pH Modifier: Use in formulations to adjust and buffer pH.

-

Intermediates: Potential use in the synthesis of pharmaceuticals and agricultural chemicals.[2][6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or application of this compound are not extensively documented in readily accessible literature. A plausible, general synthesis approach would likely involve the reaction of 3-amino-1-propanol with ethylene oxide.

Hypothetical Synthesis Workflow:

The diagram below illustrates a generalized workflow for a chemical synthesis experiment, which could be adapted for the preparation of this compound. This is a conceptual representation and not a validated protocol.

Caption: A conceptual workflow for a typical organic synthesis experiment.

Biological Activity and Signaling Pathways

There is no information available in the public domain or scientific literature detailing specific biological activities or signaling pathway interactions for this compound. Research on its biological effects, toxicology, and pharmacology appears to be limited or not published. Therefore, no signaling pathway diagrams can be provided.

Safety and Handling

According to safety data, this chemical is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

This compound is intended for research and development use only and must be handled by qualified personnel using appropriate personal protective equipment in a well-ventilated area.[1]

References

- 1. 19344-29-7 3-[(2-Hydroxyethyl)amino]propan-1-ol AKSci 2316AL [aksci.com]

- 2. 3-[(2-Hydroxyethyl)amino]propan-1-ol [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H13NO2 | CID 3015059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19344-29-7 | 3-((2-Hydroxyethyl)amino)-1-propanol | Tetrahedron [thsci.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Ethanolpropanolamine

Disclaimer: The term "N-Ethanolpropanolamine" is ambiguous and could refer to several isomers, with the most common being 2-(Propylamino)ethanol. This guide will focus on the properties of 2-(Propylamino)ethanol, also known as N-Propylethanolamine, and will supplement with data from related amino alcohols to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

N-Ethanolpropanolamine and related amino alcohols are bifunctional molecules containing both an amine and a hydroxyl group. This unique structure imparts properties of both classes of compounds, influencing their physical state, solubility, and reactivity. These compounds are typically colorless to pale yellow liquids with a characteristic amine-like odor.[1]

The following tables summarize the key physicochemical properties of 2-(Propylamino)ethanol and the related compound N-Ethylpropylamine for comparative purposes.

Table 1: Physicochemical Properties of 2-(Propylamino)ethanol

| Property | Value | Source(s) |

| Molecular Formula | C5H13NO | [2][3] |

| Molecular Weight | 103.16 g/mol | [2][3] |

| Density | 0.9 g/mL at 25 °C | [2] |

| Boiling Point | 182 °C | [2] |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Refractive Index | n20/D 1.4415 | [2] |

| Computed logP | 0.2 (estimated) | |

| Computed pKa | 9.8 (estimated) |

Table 2: Physicochemical Properties of N-Ethylpropylamine (for comparison)

| Property | Value | Source(s) |

| Molecular Formula | C5H13N | [4][5][6] |

| Molecular Weight | 87.16 g/mol | [4][6] |

| Density | 0.72 g/cm³ | [4][5] |

| Boiling Point | 80-85 °C | [4][5] |

| Melting Point | -75 °C (estimate) | [4][5] |

| Flash Point | 80-85 °C | [5] |

| pKa | 10.76 ± 0.10 | [4] |

| Vapor Pressure | 86 hPa at 20 °C | [4][5] |

Synthesis and Reactivity

N-substituted ethanolamines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Their synthesis often involves the reaction of a primary amine with an epoxide or a haloalcohol.

A common method for synthesizing N-Ethanolpropanolamine (specifically, 2-(propylamino)ethanol) involves the reaction of propylamine with ethylene oxide. The nucleophilic amine attacks the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

Caption: General synthesis of 2-(Propylamino)ethanol.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application of these compounds in research and development. Below are detailed methodologies for key experimental procedures.

The density of a liquid can be determined by accurately measuring the mass of a known volume.[7]

Protocol:

-

Tare Balance: Place a clean, dry graduated cylinder or pycnometer on a digital balance and tare it to zero.[7][8]

-

Measure Volume: Add a precise volume of the N-Ethanolpropanolamine sample (e.g., 20 mL) to the graduated cylinder. Read the volume at the bottom of the meniscus.

-

Measure Mass: Weigh the graduated cylinder with the sample and record the mass.[7]

-

Calculate Density: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is its volume.[7]

-

Temperature Control: Record the temperature of the liquid, as density is temperature-dependent. For higher accuracy, a pycnometer is often used, which is a glass flask with a precisely known volume.[9]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] The Thiele tube method is a common and efficient technique for this measurement.[11]

Protocol (Thiele Tube Method):

-

Sample Preparation: Fill a small test tube (Durham tube) to about half-full with the liquid sample.[11]

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.[11]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.[10][11]

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10][11]

-

Boiling Point Reading: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 2-(Propylamino)ethanol | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethylpropylamine | 20193-20-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. mt.com [mt.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-((2-Hydroxyethyl)amino)propanol

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-((2-Hydroxyethyl)amino)propanol, tailored for researchers, scientists, and drug development professionals. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide summarizes the known chemical and physical data, provides a representative synthetic protocol, and discusses the general biological context of related amino alcohols.

Molecular Structure and Identification

This compound is a bifunctional organic molecule containing both a secondary amine and two hydroxyl groups. Its structure allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Molecular Structure Visualization:

Caption: 2D Molecular Structure of this compound

Chemical Identification Data:

| Identifier | Value |

| IUPAC Name | 3-(2-hydroxyethylamino)propan-1-ol[1] |

| CAS Number | 19344-29-7[1] |

| Molecular Formula | C5H13NO2[1] |

| SMILES | C(CNCCO)CO[1] |

| InChI Key | IFPJFPROEPHIMI-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed spectral properties of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 119.16 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Spectroscopic Data Summary:

| Spectroscopy Type | Key Information |

| ¹H NMR | Spectral data is available in databases such as SpectraBase. |

| ¹³C NMR | Spectral data is available in databases such as SpectraBase. |

| IR Spectroscopy | Spectral data is available in databases such as SpectraBase. |

| Mass Spectrometry | Not explicitly found, but expected to be characterizable by standard techniques. |

Synthesis of this compound

A plausible and common method for the synthesis of N-hydroxyalkylated amines is the reaction of a primary amine with an epoxide. In this case, this compound can be synthesized by the reaction of 3-aminopropanol with ethylene oxide.

Representative Experimental Protocol:

Disclaimer: This is a representative protocol based on general chemical principles and should be adapted and optimized under appropriate laboratory safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-aminopropanol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Reaction Conditions: Cool the solution in an ice bath.

-

Addition of Ethylene Oxide: Slowly add ethylene oxide (1.0 to 1.1 equivalents), dissolved in the same solvent, to the stirred solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10-15 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature did not yield specific studies detailing the biological activity or the precise signaling pathways modulated by this compound. The primary focus of available information is on its chemical properties and use as a synthetic intermediate.

General Context of Amino Alcohols:

It is known that some amino alcohols can exhibit biological effects. For instance, ethanolamine and related compounds have been shown to influence the filling of synaptic vesicles, which could suggest a potential role in neurotransmission. However, it is crucial to note that these are general observations for a class of compounds and may not be directly applicable to this compound without specific experimental validation.

Toxicity Information:

Limited toxicological data is available. Safety data sheets for the related compound (±)-3-Amino-1,2-propanediol indicate that it can cause severe skin burns and eye damage. The oral LD50 in rats for this related compound is reported as 7,500 mg/kg. It is important to handle this compound with appropriate safety precautions as it may have similar hazardous properties.

Due to the lack of specific data on the interaction of this compound with biological systems, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its pharmacological and toxicological profile.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methods, such as the reaction of 3-aminopropanol with ethylene oxide. However, a significant knowledge gap exists regarding its biological activity and its effects on cellular signaling pathways. This presents an opportunity for future research to explore the potential pharmacological or toxicological properties of this molecule, which could be of interest to the drug development community. Researchers are encouraged to undertake studies to evaluate its biological effects to fully understand its potential applications.

References

An In-depth Technical Guide to the Synthesis of 3-((2-Hydroxyethyl)amino)propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-((2-Hydroxyethyl)amino)propanol, a valuable bifunctional molecule for various applications in chemical and pharmaceutical research. Due to the limited availability of direct published synthesis protocols, this guide outlines a robust and well-established chemical approach: the N-hydroxyethylation of 3-aminopropanol with ethylene oxide. The methodologies, data, and visualizations presented herein are based on established chemical principles and analogous reactions.

Introduction

This compound (CAS: 19344-29-7) is a specialty chemical featuring both a secondary amine and two hydroxyl groups.[1][2] This unique combination of functional groups makes it an attractive building block in the synthesis of more complex molecules, including pharmaceutical intermediates, polymers, and surfactants. Its structure allows for a range of chemical modifications, offering versatility in drug development and materials science. This guide details a primary synthetic pathway, provides a comprehensive experimental protocol, and presents relevant physicochemical data.

Proposed Synthetic Pathway: N-Hydroxyethylation of 3-Aminopropanol

The most direct and industrially relevant method for the synthesis of this compound is the nucleophilic ring-opening of ethylene oxide by 3-aminopropanol. In this reaction, the lone pair of electrons on the nitrogen atom of 3-aminopropanol attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained epoxide ring and the formation of a new carbon-nitrogen bond. A subsequent proton transfer results in the final product.

This reaction is a specific example of ethoxylation, a common industrial process for adding hydroxyethyl groups to various nucleophiles, including amines and alcohols.[3] While the reaction can proceed without a catalyst, it is often facilitated by the presence of water or carried out under elevated temperature and pressure to achieve a reasonable reaction rate.[4]

Reaction Scheme:

References

An In-depth Technical Guide to 3-((2-Hydroxyethyl)amino)propanol

This technical guide provides a comprehensive overview of 3-((2-Hydroxyethyl)amino)propanol, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its nomenclature, chemical properties, and provides illustrative experimental protocols for its synthesis and analysis, based on established methods for analogous amino alcohols.

Chemical Identity and Nomenclature

This compound is a secondary amino alcohol possessing both primary and secondary hydroxyl groups. This structure allows for a variety of chemical reactions, making it a versatile building block in organic synthesis. For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Identifier |

| IUPAC Name | 3-[(2-hydroxyethyl)amino]propan-1-ol[1] |

| CAS Number | 19344-29-7[1] |

| Molecular Formula | C5H13NO2[1] |

| Common Synonyms | 3-((2-Hydroxyethyl)amino)-1-propanol[1] |

| N-(2-hydroxyethyl)-beta-alaninol[1] | |

| 2-(3-hydroxypropylamino)ethanol[1] | |

| 3-(2-hydroxyethylamino)propan-1-ol[1] | |

| EINECS Number | 242-978-3[1][2] |

| PubChem CID | 3015059[1] |

| Other Identifiers | N-Ethanolpropanolamine[2] |

| 2-hydroxyethyl-3-hydroxypropylamine[1] | |

| N-(2-hydroxyethyl)-3-amino-1-propanol[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for designing experimental conditions, including reaction solvent selection, purification methods, and storage. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 119.16 g/mol [1] |

| Computed XLogP3-AA | -1.2[1] |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 119.094628657 Da[1] |

| Monoisotopic Mass | 119.094628657 Da[1] |

| Topological Polar Surface Area | 52.5 Ų[1] |

| Heavy Atom Count | 8 |

| Complexity | 41.4[1] |

Experimental Protocols

While specific literature detailing the synthesis and analysis of this compound is not abundant, established methodologies for analogous N-substituted amino alcohols can be adapted. The following sections provide detailed, representative protocols.

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-substituted amino alcohols is the reductive amination of a carbonyl compound with an amine. In this proposed synthesis, 3-aminopropanol is reacted with 2-hydroxyacetaldehyde.

Objective: To synthesize this compound.

Materials:

-

3-Aminopropanol

-

2-Hydroxyacetaldehyde (or its dimer)

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

-

Methanol (or other suitable protic solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopropanol (1.0 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add 2-hydroxyacetaldehyde (1.1 equivalents) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours to facilitate the formation of the intermediate imine.

-

Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Quenching: After the addition of the reducing agent is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then carefully quenched by the slow addition of 1M HCl until the pH is acidic, which also decomposes any remaining borohydride.

-

Work-up: The methanol is removed under reduced pressure. The resulting aqueous solution is basified to a pH of >10 with 1M NaOH.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quality Control and Analysis by Gas Chromatography (GC)

The purity of the synthesized this compound can be assessed using gas chromatography. Due to the polar nature of amino alcohols, derivatization may be necessary to improve volatility and peak shape.

Objective: To determine the purity of a sample of this compound.

Instrumentation and Consumables:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for amines (e.g., Agilent CP-Wax for Volatile Amines)

-

Helium or Hydrogen as carrier gas

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Sample Preparation (with Derivatization):

-

Accurately weigh approximately 10 mg of the this compound sample into a vial.

-

Add 1 mL of anhydrous dichloromethane to dissolve the sample.

-

Add 100 µL of BSTFA.

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak corresponding to the derivatized this compound in the chromatogram.

-

Visualized Workflows and Pathways

To aid in the conceptualization of the chemical processes involving this compound, the following diagrams illustrate a general synthetic pathway and a typical analytical workflow.

References

Navigating the Solubility Landscape of 3-((2-Hydroxyethyl)amino)propanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-((2-Hydroxyethyl)amino)propanol, a molecule of interest in various chemical and pharmaceutical applications, possesses a unique structural combination of amine and alcohol functionalities. This dual nature significantly influences its interactions with different solvent systems, a critical parameter for process development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, addresses the current data gap, and furnishes a detailed experimental protocol for its determination.

Understanding the Solubility Profile: A Qualitative Assessment

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. However, valuable insights can be gleaned from the known properties of structurally analogous compounds. For instance, 3-Amino-1-Propanol, a closely related amino alcohol, is reported to be miscible with water, alcohol, ether, acetone, and chloroform. This broad miscibility is attributed to its ability to engage in hydrogen bonding via its hydroxyl and amino groups, as well as its relatively short carbon chain.

Given the structural similarities, it is highly probable that this compound exhibits a comparable solubility profile. The presence of two hydroxyl groups and a secondary amine in its structure suggests a strong potential for hydrogen bonding with protic and polar aprotic solvents. Therefore, it is anticipated to be readily soluble in solvents such as methanol, ethanol, and isopropanol, as well as polar aprotic solvents like acetone. Its solubility in non-polar solvents is expected to be more limited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solution and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C5H13NO2 | PubChem[1] |

| Molecular Weight | 119.16 g/mol | PubChem[1] |

| CAS Number | 19344-29-7 | PubChem[1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available |

Experimental Protocol for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound in specific organic solvents. The following is a detailed, generalized protocol based on the isothermal shake-flask method, a reliable and widely used technique for solubility measurement.

Materials

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

-

Vials with airtight seals

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Determine the mass of the filtered aliquot by weighing the volumetric flask.

-

Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the volumetric flask containing the non-volatile solute.

-

The mass of the dissolved solute can be calculated by the difference in weight.

-

-

Concentration Determination (Alternative Method):

-

Alternatively, the concentration of this compound in the filtered aliquot can be determined using a suitable analytical technique such as GC-FID or HPLC. This requires the prior development and validation of a calibration curve for the compound in the specific solvent.

-

-

Data Calculation and Reporting:

-

Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or as a molar concentration (mol/L).

-

Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and report the average solubility with the standard deviation.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

References

Spectroscopic Data for 3-((2-Hydroxyethyl)amino)propanol: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 3-((2-Hydroxyethyl)amino)propanol (CAS No. 19344-29-7). The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, crucial analytical techniques for the structural elucidation and characterization of organic molecules. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

While experimental spectra for this compound are indexed in databases such as SpectraBase, the detailed data is not publicly accessible.[1] Therefore, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and established principles of spectroscopy.

Predicted Spectroscopic Data

The spectroscopic data for this compound has been predicted based on its molecular structure, which contains primary and secondary alcohol functionalities, as well as a secondary amine.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the different methylene groups and the exchangeable protons of the hydroxyl and amine groups. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₂- (adjacent to propanol OH) | ~3.6 | Triplet |

| -CH₂- (central on propanol chain) | ~1.7 | Quintet |

| -CH₂- (adjacent to N on propanol side) | ~2.8 | Triplet |

| -CH₂- (adjacent to N on ethanol side) | ~2.7 | Triplet |

| -CH₂- (adjacent to ethanol OH) | ~3.5 | Triplet |

| -OH (propanol and ethanol) | Broad singlet | |

| -NH- | Broad singlet |

Predicted ¹³C NMR Data

The carbon NMR spectrum should display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts are primarily affected by the attached heteroatoms (oxygen and nitrogen).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂- (adjacent to propanol OH) | ~60-65 |

| -CH₂- (central on propanol chain) | ~30-35 |

| -CH₂- (adjacent to N on propanol side) | ~50-55 |

| -CH₂- (adjacent to N on ethanol side) | ~50-55 |

| -CH₂- (adjacent to ethanol OH) | ~60-65 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3500 - 3200 | O-H and N-H stretching | Strong, Broad |

| 3000 - 2850 | C-H stretching (aliphatic) | Medium to Strong |

| 1470 - 1440 | C-H bending | Medium |

| 1250 - 1020 | C-N stretching (aliphatic amine) | Medium to Weak |

| 1050 - 1150 | C-O stretching (alcohol) | Strong |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to subtract atmospheric contributions (e.g., CO₂ and water vapor).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on 3-((2-Hydroxyethyl)amino)propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((2-Hydroxyethyl)amino)propanol (CAS No. 19344-29-7), a difunctional amino alcohol. Due to a lack of specific literature detailing its initial discovery, this document focuses on its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in research and development. While a detailed historical account of its first synthesis remains elusive in publicly accessible records, this guide serves as a foundational resource for professionals working with this compound.

Introduction

This compound is a primary amino alcohol containing both a primary and a secondary hydroxyl group. Its structure lends itself to a variety of chemical reactions, making it a potentially useful building block in organic synthesis. This document collates available data on its properties and outlines a theoretical synthetic pathway.

Chemical and Physical Properties

The known quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 19344-29-7 | [1][2] |

| Molecular Formula | C₅H₁₃NO₂ | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| Boiling Point | 160-162 °C at 11 Torr | |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.78 ± 0.10 |

Plausible Synthesis Pathway

Reaction Principle

The reaction involves the nucleophilic attack of the primary amine group of 3-amino-1-propanol on the electrophilic carbon atom of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, yielding the desired product.

Generalized Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. This is not based on a specific cited experiment for this exact compound but is derived from standard procedures for similar chemical transformations.

Materials:

-

3-amino-1-propanol

-

Ethylene oxide

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

Reaction vessel equipped with a stirrer, cooling system, and a port for gas introduction

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 3-amino-1-propanol and the chosen solvent.

-

Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath to control the exothermic reaction.

-

Ethylene Oxide Addition: Slowly bubble a stoichiometric amount of ethylene oxide gas into the cooled, stirred solution. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, any unreacted ethylene oxide and the solvent are removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to obtain this compound in high purity.

Visualization of Synthetic Workflow

The logical workflow for the synthesis and purification of this compound can be visualized as follows:

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests several potential uses in research and drug development:

-

Building Block: Its dual functionality (amine and two hydroxyl groups) makes it a versatile starting material for the synthesis of more complex molecules, including pharmaceutical intermediates.

-

Linker Molecule: The hydroxyl groups can be functionalized to attach to other molecules, potentially serving as a linker in bioconjugation or in the development of prodrugs.

-

Scaffold: The core structure could be used as a scaffold for the development of new chemical entities with potential biological activity.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis and medicinal chemistry. Although its discovery and historical development are not well-documented, its chemical properties and plausible synthetic route provide a solid foundation for its application in modern research. This guide offers a summary of the available technical information to aid researchers and professionals in their work with this compound. Further studies are warranted to explore its full potential in various scientific and industrial domains.

References

Methodological & Application

Application Notes and Protocols for 3-((2-Hydroxyethyl)amino)propanol as a Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-((2-Hydroxyethyl)amino)propanol as a buffering agent in various biological assays. Due to the limited availability of experimental data on its pKa, this document is based on an estimated pKa and highlights the necessary steps for its validation and application.

Introduction

This compound is a hydrophilic amino alcohol with potential utility as a biological buffer, particularly in assays requiring a moderately high pH range. Its structure, featuring a secondary amine and two hydroxyl groups, suggests good water solubility and a pKa likely in the alkaline range. This document outlines its estimated properties, provides a comparative analysis with common biological buffers, and offers detailed protocols for its evaluation and use in enzyme and protein assays.

Physicochemical Properties

The properties of this compound are summarized below. It is critical to note that the pKa value is an estimate based on structurally similar compounds, and experimental verification is strongly recommended before use in critical applications.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₁₃NO₂ | --- |

| Molecular Weight | 119.16 g/mol | --- |

| CAS Number | 19344-29-7 | --- |

| Estimated pKa (25°C) | ~9.5 | Based on similar compounds |

| Estimated Buffering pH Range | 8.5 - 10.5 | pKa ± 1 |

| Appearance | Not specified; likely a liquid or low-melting solid | --- |

| Solubility | Expected to be high in water | Based on structure |

Comparison with Common Biological Buffers

The estimated properties of this compound are compared with established biological buffers in the following table.

| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics |

| This compound (Estimated) | ~9.5 | 8.5 - 10.5 | Potential for high pH buffering; properties require experimental validation. |

| Tris | 8.1 | 7.1 - 9.1 | Widely used, but temperature-sensitive pKa; primary amine can be reactive. |

| Glycine-NaOH | 9.6 (pK₂) | 8.6 - 10.6 | Commonly used for high pH applications like SDS-PAGE running buffers. |

| CHES | 9.3 | 8.3 - 10.3 | A "Good's" buffer with good stability. |

| CAPS | 10.4 | 9.7 - 11.1 | Suitable for very high pH applications, such as blotting of high pI proteins. |

Experimental Protocols

Objective: To experimentally determine the pKa of this compound to establish its precise buffering range.

Materials:

-

This compound

-

Deionized water (DI H₂O)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

50 mL beaker

-

25 mL burette

Procedure:

-

Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in DI H₂O.

-

Place 20 mL of the 0.1 M this compound solution into a 50 mL beaker with a stir bar.

-

Begin stirring the solution and place the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.2 mL) and recording the pH after each addition.

-

Continue the titration until the pH has dropped significantly (e.g., below pH 4).

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.

Caption: Workflow for the experimental determination of pKa.

Objective: To assess the suitability of this compound as a buffer for an enzyme assay that functions at a high pH.

Materials:

-

Alkaline Phosphatase (ALP) enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

This compound buffer (e.g., 1.0 M stock, pH 9.5)

-

Glycine-NaOH buffer (1.0 M stock, pH 9.5) as a control

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Assay Buffers: Prepare working solutions of 100 mM this compound, pH 9.5, and 100 mM Glycine-NaOH, pH 9.5.

-

Prepare Substrate Solution: Dissolve pNPP in each of the assay buffers to a final concentration of 10 mM.

-

Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:

-

Test Wells: 180 µL of pNPP in this compound buffer.

-

Control Wells: 180 µL of pNPP in Glycine-NaOH buffer.

-

Blank Wells: 180 µL of each buffer without substrate.

-

-

Initiate Reaction: Add 20 µL of a suitable dilution of ALP to the test and control wells. Add 20 µL of DI H₂O to the blank wells.

-

Incubate: Incubate the plate at 37°C for 15-30 minutes, monitoring for the development of a yellow color.

-

Stop Reaction: Stop the reaction by adding 50 µL of stop solution to all wells.

-

Measure Absorbance: Read the absorbance of the plate at 405 nm.

-

Analyze Data: Subtract the average blank absorbance from the test and control absorbances. Compare the ALP activity in the two buffer systems.

Caption: Experimental workflow for evaluating buffer performance in an enzyme assay.

Objective: To determine if this compound interferes with the Bradford protein quantification assay.

Materials:

-

Bovine Serum Albumin (BSA) standard (2 mg/mL)

-

Bradford assay reagent

-

This compound buffer (100 mM, pH 9.5)

-

Phosphate-Buffered Saline (PBS) as a control buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 595 nm

Procedure:

-

Prepare BSA Standards: Prepare a series of BSA standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) by diluting the stock in both the 100 mM this compound buffer and in PBS.

-

Set up Assay: In a 96-well plate, add 10 µL of each BSA standard (in both buffers) in triplicate.

-

Add Reagent: Add 200 µL of Bradford reagent to each well.

-

Incubate: Incubate at room temperature for 5-10 minutes.

-

Measure Absorbance: Read the absorbance at 595 nm.

-

Analyze Data:

-

Plot the standard curves (absorbance vs. protein concentration) for both buffer systems.

-

Compare the slope and linearity of the two curves. Significant differences indicate interference of the this compound buffer with the assay.

-

Caption: Logical workflow for testing buffer-assay compatibility.

Potential Applications and Considerations

Potential Applications:

-

Enzyme Assays: Suitable for enzymes with alkaline pH optima, such as alkaline phosphatase.

-

Protein Purification: Could be used in chromatography steps where a high pH is required for protein binding or elution.

-

Cell Lysis: May be a component of lysis buffers for specific applications, provided it does not interfere with downstream assays.

Considerations:

-

Metal Chelation: The presence of hydroxyl and amine groups may lead to chelation of divalent metal ions, which could be a disadvantage in assays requiring free metal ions but an advantage where metal chelation is desired.

-

Reactivity: As a secondary amine, it is generally less reactive than primary amine buffers like Tris, reducing the likelihood of Schiff base formation with aldehydes and ketones.

-

Temperature Dependence: The effect of temperature on the pKa should be determined experimentally for precise pH control in temperature-sensitive assays.

Hypothetical Signaling Pathway Application

In studies of certain signaling pathways, maintaining a specific extracellular or intracellular pH is crucial. For instance, the activity of some membrane transporters or receptors can be pH-dependent. A buffer like this compound could be used in the extracellular medium to study such phenomena at an alkaline pH.

Caption: Hypothetical pH-dependent signaling pathway.

Disclaimer: The information provided in these application notes is for guidance purposes only. The pKa and buffering characteristics of this compound should be experimentally verified for any specific application. The user assumes all responsibility for the validation and use of this compound in their experiments.

Application Notes and Protocols for 3-((2-Hydroxyethyl)amino)propanol in CO2 Capture and Separation

Disclaimer: Published research specifically detailing the use of 3-((2-Hydroxyethyl)amino)propanol (HEPA) for CO2 capture and separation is limited. The following application notes and protocols are based on established methodologies for structurally similar alkanolamines, such as 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD) and 2-amino-2-methyl-1-propanol (AMP). These protocols serve as a starting point for the investigation of HEPA and should be optimized accordingly.

Introduction

This compound (HEPA) is a secondary alkanolamine with potential applications in post-combustion CO2 capture. Its structure, featuring both secondary amine functionality and hydroxyl groups, suggests it may exhibit favorable characteristics for CO2 absorption, such as a potentially high absorption capacity and a reduced energy requirement for regeneration compared to primary amines like monoethanolamine (MEA). The hydroxyl groups can enhance the solubility of the amine in water and may play a role in the reaction mechanism with CO2. This document provides a comprehensive overview of the potential application of HEPA in CO2 capture, including its anticipated performance, detailed experimental protocols for its evaluation, and process diagrams.

Predicted Performance and Characteristics

Table 1: Comparative CO2 Absorption Performance of Alkanolamines

| Parameter | 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD) | 2-Amino-2-methyl-1-propanol (AMP) | Expected Range for HEPA |

| CO2 Loading Capacity (mol CO2/mol amine) | 0.56 (at 2.5 M, 79 kPa CO2)[1] | ~0.65 - 0.83 (at 20 wt%, 40°C, 1-5 bar)[2] | 0.5 - 0.9 |

| Second-Order Reaction Rate Constant (m³/kmol·s) | 264 (at 308 K)[1] | Slower than MEA | Moderate |

| Activation Energy (kJ/mol) | 33[1] | - | 30 - 40 |

| Regeneration Energy (MJ/kg CO2) | 6.28[1] | Lower than MEA | 3.0 - 4.5 |

Experimental Protocols

The following protocols are adapted from methodologies used for the characterization of other alkanolamine solvents for CO2 capture.

Protocol for Preparation of Aqueous HEPA Solution

Objective: To prepare aqueous solutions of this compound at various concentrations for CO2 capture experiments.

Materials:

-

This compound (HEPA)

-

Deionized water

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Determine the desired molarity (e.g., 2.0 M) and volume of the HEPA solution.

-

Calculate the required mass of HEPA using its molar mass (133.18 g/mol ).

-

Weigh the calculated mass of HEPA using an analytical balance.

-

Transfer the weighed HEPA into a volumetric flask of the desired volume.

-

Add a portion of deionized water to the flask and dissolve the HEPA using a magnetic stirrer.

-

Once fully dissolved, add deionized water up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the prepared solution in a sealed container at room temperature.

Protocol for CO2 Absorption (Screening) Experiment

Objective: To determine the CO2 absorption capacity of the prepared HEPA solution.

Apparatus:

-

Gas absorption vessel (e.g., a jacketed glass reactor)

-

Mass flow controllers for CO2 and N2

-

Gas burette or bubble flow meter

-

Magnetic stirrer

-

Thermostatic water bath

-

pH meter

-

Gas outlet connected to a non-dispersive infrared (NDIR) CO2 analyzer or a gas chromatograph (GC)

Procedure:

-

Assemble the experimental setup as shown in the workflow diagram below.

-

Add a known volume of the prepared HEPA solution to the absorption vessel.

-

Circulate water from the thermostatic bath through the jacket of the reactor to maintain a constant temperature (e.g., 313 K).

-

Start stirring the solution at a constant rate.

-

Purge the system with N2 to remove any residual air.

-

Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate into the solution through a sparger.

-

Continuously monitor the CO2 concentration in the outlet gas stream using an NDIR analyzer or GC.

-

The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated with CO2.

-

Calculate the total amount of CO2 absorbed by the solution based on the difference between the inlet and outlet CO2 flow rates over time.

-

The CO2 loading is expressed as moles of CO2 absorbed per mole of HEPA in the solution.

Protocol for Solvent Regeneration (Desorption) Experiment

Objective: To evaluate the ease of regeneration of the CO2-loaded HEPA solution and determine the energy requirement.

Apparatus:

-

Desorption vessel (e.g., a three-necked round-bottom flask)

-

Heating mantle or oil bath

-

Condenser

-

Thermometer or thermocouple

-

Gas collection bag or wet gas meter

-

Stirrer

Procedure:

-

Transfer the CO2-loaded HEPA solution from the absorption experiment to the desorption vessel.

-

Assemble the desorption setup with the condenser to recover any evaporated water and amine.

-

Heat the solution to the desired regeneration temperature (e.g., 383 K) while stirring.

-

The released CO2 will pass through the condenser and can be collected and quantified using a gas collection bag or a wet gas meter.

-

Continue heating until CO2 is no longer evolved.

-

The amount of CO2 released is measured, and the regenerated solution can be analyzed for its residual CO2 loading.

-

The regeneration efficiency is calculated as the ratio of CO2 released to the initial amount of CO2 absorbed.

Visualizations

CO2 Capture and Regeneration Cycle

Caption: A typical closed-loop process for CO2 capture using a chemical solvent.

Experimental Workflow for Solvent Evaluation

Caption: Workflow for the experimental evaluation of a new solvent for CO2 capture.

Simplified Reaction Mechanism of a Secondary Amine with CO2

Caption: A simplified zwitterion mechanism for the reaction of CO2 with a secondary amine.

References

Application Notes and Protocols for 3-((2-Hydroxyethyl)amino)propanol as a Potential Corrosion Inhibitor

Application Notes

Introduction

3-((2-Hydroxyethyl)amino)propanol is a chemical compound belonging to the amino alcohol family, possessing both hydroxyl (-OH) and secondary amine (-NH-) functional groups. This bifunctional nature makes it a promising candidate for application as a corrosion inhibitor for various metals and alloys, particularly ferrous metals like steel. The lone pair of electrons on the nitrogen and oxygen atoms can facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Mechanism of Action

The primary mechanism of corrosion inhibition by amino alcohols is believed to be the formation of a protective film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal. The amino and hydroxyl groups can act as adsorption centers, donating electrons to the vacant d-orbitals of the metal atoms. This interaction creates a coordinated layer that isolates the metal from the corrosive environment.

In environments containing aggressive ions such as chlorides, amino alcohols may also function by displacing these ions from the metal surface, thereby preventing localized corrosion like pitting. The inhibition mechanism is often mixed-type, meaning it can retard both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

Potential Applications

Based on the performance of similar amino alcohols, this compound could find applications as a corrosion inhibitor in:

-

Reinforced Concrete: Added as an admixture to fresh concrete or applied to the surface of existing structures to protect the reinforcing steel from chloride-induced corrosion.

-

Cooling Water Systems: To protect pipelines and heat exchangers from corrosion.

-

Metalworking Fluids: To prevent corrosion of tools and workpieces.

-

Coatings and Primers: As an additive to enhance the anti-corrosion properties of protective coatings.

Quantitative Data Summary

The following tables summarize quantitative data from studies on dimethylethanolamine (DMEA), a representative amino alcohol corrosion inhibitor, evaluated on reinforcing steel in a simulated concrete pore solution (saturated Ca(OH)₂).

Table 1: Potentiodynamic Polarization Data for DMEA in Simulated Concrete Pore Solution with 1.2 kg/m ³ Chloride

| Inhibitor Concentration (Molar Ratio to Chloride) | Corrosion Potential (Ecorr) (mV vs. CSE) | Corrosion Current Density (Icorr) (µA/cm²) |

| 0.0 | -532 | 0.85 |

| 0.3 | -489 | 0.42 |

| 0.6 | -451 | 0.21 |

| 1.2 | -415 | 0.13 |

Table 2: Potentiodynamic Polarization Data for DMEA in Simulated Concrete Pore Solution with 2.4 kg/m ³ Chloride

| Inhibitor Concentration (Molar Ratio to Chloride) | Corrosion Potential (Ecorr) (mV vs. CSE) | Corrosion Current Density (Icorr) (µA/cm²) |

| 0.0 | -589 | 1.23 |

| 0.3 | -543 | 0.78 |

| 0.6 | -501 | 0.45 |

| 1.2 | -468 | 0.28 |

Experimental Protocols

1. Weight Loss Measurement Protocol

This protocol outlines the gravimetric method for assessing the inhibition efficiency of this compound.

a. Materials and Equipment:

-

Metal coupons (e.g., mild steel) of known dimensions

-

Corrosive medium (e.g., 1 M HCl solution)

-

This compound

-

Analytical balance (±0.1 mg)

-

Beakers or immersion cells

-

Polishing papers (various grits)

-

Acetone and distilled water for cleaning

-

Drying oven

-

Desiccator

b. Procedure:

-

Prepare the metal coupons by polishing the surface with successively finer grades of polishing paper to achieve a smooth, uniform finish.

-

Clean the polished coupons by rinsing with distilled water, degreasing with acetone, and then rinsing again with distilled water.

-

Dry the coupons in an oven at a suitable temperature (e.g., 60°C) for a few hours.

-

Store the dried coupons in a desiccator to cool to room temperature.

-

Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

-

Prepare the test solutions: a blank corrosive solution and corrosive solutions containing various concentrations of this compound.

-

Completely immerse one coupon in each test solution at a constant temperature for a predetermined period (e.g., 24, 48, 72 hours).

-

After the immersion period, retrieve the coupons from the solutions.

-

Remove the corrosion products by carefully cleaning the coupons with a suitable cleaning solution (e.g., a solution containing inhibited acid), followed by rinsing with distilled water and acetone.

-

Dry the cleaned coupons in an oven and cool them in a desiccator.

-

Weigh the coupons again and record the final weight (W_final).

c. Data Analysis:

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:

-

ΔW = Weight loss (mg) = W_initial - W_final

-

A = Surface area of the coupon (cm²)

-

T = Immersion time (hours)

-

ρ = Density of the metal (g/cm³)

-

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

-

CR_blank = Corrosion rate in the absence of the inhibitor

-

CR_inhibitor = Corrosion rate in the presence of the inhibitor

-

2. Potentiodynamic Polarization Protocol

This protocol describes the electrochemical method to determine the effect of the inhibitor on the anodic and cathodic reactions.

a. Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., mild steel)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

-

Counter electrode (e.g., platinum or graphite)

-

Test solutions (blank and with inhibitor)

b. Procedure:

-

Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed.

-

Polish the exposed surface of the working electrode to a mirror finish.

-

Clean the electrode as described in the weight loss protocol.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

-

Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

-

Record the resulting current density as a function of the applied potential.

c. Data Analysis:

-

Plot the logarithm of the current density (log I) versus the potential (E) to obtain a Tafel plot.

-

Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where:

-

Icorr_blank = Corrosion current density in the absence of the inhibitor

-

Icorr_inhibitor = Corrosion current density in the presence of the inhibitor

-

3. Electrochemical Impedance Spectroscopy (EIS) Protocol

This protocol details the use of EIS to study the properties of the inhibitor film and the corrosion process.

a. Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Three-electrode electrochemical cell (same as for potentiodynamic polarization)

-

Test solutions

b. Procedure:

-

Prepare and set up the electrochemical cell as described in the potentiodynamic polarization protocol.

-

Allow the system to reach a steady state at the OCP.

-

Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

-

Measure the impedance response of the system at each frequency.

c. Data Analysis:

-

The impedance data is typically represented as Nyquist and Bode plots.

-

The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

-

Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:

-

Rct_blank = Charge transfer resistance in the absence of the inhibitor

-

Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

-

Visualizations

Application Notes and Protocols for the Synthesis of Polymers Using 3-((2-Hydroxyethyl)amino)propanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biodegradable polymers utilizing the monomer 3-((2-Hydroxyethyl)amino)propanol. This versatile monomer, possessing two hydroxyl groups and a secondary amine, is a valuable building block for creating polymers with potential applications in drug delivery and tissue engineering. The protocols outlined below are based on established polymerization methodologies for structurally similar amino alcohols.

Introduction

This compound is a trifunctional monomer that can be incorporated into polymers through various synthetic routes. Its hydroxyl groups can react with dicarboxylic acids or their derivatives to form ester linkages, and its secondary amine can react with dicarboxylic acids to form amide linkages, yielding poly(ester amide)s. Additionally, the hydroxyl groups can react with diisocyanates to produce polyurethanes. The presence of ester and potentially amide bonds in the polymer backbone allows for hydrolytic degradation, making these materials attractive for biomedical applications where controlled degradation and drug release are desired.[1][2]

Polymer Synthesis Strategies

Two primary strategies for the polymerization of this compound are presented:

-

Polycondensation with a Dicarboxylic Acid: This method results in the formation of a poly(ester amide), a class of polymers known for their favorable thermal and mechanical properties combined with biodegradability.[3][4]

-

Polyaddition with a Diisocyanate: This reaction leads to the synthesis of polyurethanes, a versatile class of polymers with a wide range of properties that can be tailored for specific applications.[5]

Application Note 1: Synthesis of a Biodegradable Poly(ester amide) by Polycondensation

This protocol details the synthesis of a poly(ester amide) through the direct polycondensation of this compound with a dicarboxylic acid, such as sebacic acid. The resulting polymer is expected to be biodegradable due to the presence of ester and amide linkages.[3]

Experimental Protocol

Materials:

-

This compound

-

Sebacic acid

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene

-

Dimethylformamide (DMF)

-

Methanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of this compound and sebacic acid.

-

Add p-toluenesulfonic acid monohydrate (approximately 1% by weight of the total monomers) as a catalyst.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Polycondensation Reaction: Heat the reaction mixture to reflux (approximately 140-150°C) with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed during the reaction.

-

Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.

-

Polymer Isolation and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the resulting viscous polymer in a minimal amount of DMF.

-

Precipitate the polymer by slowly adding the DMF solution to a large volume of cold methanol with constant stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with diethyl ether to remove any unreacted monomers and catalyst.

-

Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation

| Parameter | Value |

| Monomer Ratio (Monomer:Sebacic Acid) | 1:1 |

| Catalyst Loading (p-TSA) | 1 wt% |

| Reaction Temperature | 140-150°C |

| Reaction Time | 4-6 hours |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester and amide bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

Experimental Workflow

Caption: Workflow for the synthesis of a poly(ester amide).

Application Note 2: Synthesis of a Polyurethane for Drug Delivery

This protocol describes the synthesis of a polyurethane by the reaction of this compound with a diisocyanate, such as hexamethylene diisocyanate (HDI). The resulting polyurethane can be designed to be biodegradable and biocompatible, making it suitable for drug delivery systems.[2][5]

Experimental Protocol

Materials:

-

This compound

-

Hexamethylene diisocyanate (HDI)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

-

Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the diol).

-

Polyaddition Reaction: Slowly add an equimolar amount of HDI to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial exotherm subsides, heat the reaction mixture to 60-70°C and stir for 8-12 hours to ensure complete reaction.

-

Polymer Isolation and Purification: Cool the reaction mixture to room temperature.

-

Precipitate the polyurethane by pouring the DMF solution into a large volume of vigorously stirred diethyl ether.

-

Collect the polymer by filtration.

-

Redissolve the polymer in a minimal amount of DMF and re-precipitate it in diethyl ether to ensure high purity.

-

Dry the purified polyurethane in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation

| Parameter | Value |

| Monomer Ratio (Monomer:HDI) | 1:1 |

| Catalyst Loading (DBTDL) | 0.1 mol% |

| Reaction Temperature | 60-70°C |

| Reaction Time | 8-12 hours |

| Yield | 85-95% |

| Appearance | White to off-white solid |

Characterization

-

FTIR Spectroscopy: To confirm the formation of urethane linkages and the disappearance of isocyanate groups.

-

NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure.

-

GPC: To determine the molecular weight and PDI.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Signaling Pathway Analogy: Polymer Formation

The formation of the polyurethane can be visualized as a signaling pathway where the monomers are the inputs and the polymer is the final output.

Caption: Logical flow of polyurethane synthesis.

Disclaimer